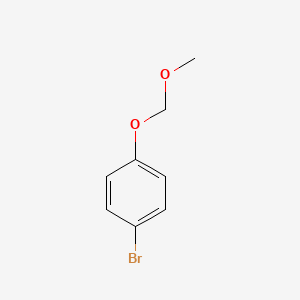

1-Bromo-4-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRBSCRINVJXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440366 | |

| Record name | 1-bromo-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25458-45-1 | |

| Record name | 1-Bromo-4-(methoxymethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25458-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-(methoxymethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-(methoxymethoxy)benzene, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation via the protection of 4-bromophenol and presents its key physicochemical and spectroscopic data.

Introduction

This compound, also known as 4-bromophenyl methoxymethyl ether, is a protected form of 4-bromophenol. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl functionality, rendering it inert to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. This stability makes it a crucial building block in multistep syntheses where the reactivity of the phenol needs to be temporarily masked. The bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities onto the aromatic ring.

Synthesis of this compound

The synthesis of this compound is readily achieved by the protection of commercially available 4-bromophenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Bromophenol (1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromophenol and anhydrous DCM.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add MOM-Cl to the solution, followed by the dropwise addition of DIPEA over 30 minutes, ensuring the internal temperature is maintained below 5 °C.

-

Reaction: After the complete addition of DIPEA, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM.

-

Extraction and Washing: Wash the combined organic layers with saturated aqueous NaCl solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield this compound as a pure compound.

Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[2]

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| CAS Number | 25458-45-1 |

| Appearance | Not specified (typically a liquid) |

| Computed XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.39 | d | 8.9 | 2H | Ar-H | |

| 6.95 | d | 8.9 | 2H | Ar-H | |

| 5.15 | s | - | 2H | -O-CH₂-O- | |

| 3.47 | s | - | 3H | -O-CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-O | |

| 132.4 | Ar-C | |

| 117.9 | Ar-C | |

| 114.2 | C-Br | |

| 94.4 | -O-CH₂-O- | |

| 56.1 | -O-CH₃ |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Relative Intensity | Fragment |

| 216/218 | ~1:1 | [M]⁺ |

| 185/187 | [M - OCH₃]⁺ | |

| 171/173 | [M - CH₂OCH₃]⁺ | |

| 157/159 | [M - C₂H₅O₂]⁺ | |

| 45 | [CH₂OCH₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1590, 1485 | Strong | C=C stretch (aromatic) |

| 1230 | Strong | C-O stretch (asymmetric) |

| 1150-1050 | Strong | C-O stretch (symmetric) |

| 1020 | Medium | C-O stretch |

| 825 | Strong | C-H bend (p-disubstituted) |

| 650-550 | Medium | C-Br stretch |

Experimental Workflow

The logical flow from starting material to the fully characterized product is illustrated in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

References

physicochemical properties of 1-Bromo-4-(methoxymethoxy)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(methoxymethoxy)benzene

Introduction

This compound, also known as 4-bromophenyl methoxymethyl ether, is an organic compound with the chemical formula C₈H₉BrO₂[1]. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its utility stems from the presence of a bromo group, which is amenable to various cross-coupling reactions, and a methoxymethyl (MOM) ether, which acts as a stable protecting group for the phenolic hydroxyl group. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to illustrate key processes.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| CAS Number | 25458-45-1 | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 9-10 °C (lit.) | [2] |

| Boiling Point | 223 °C (lit.) | [2] |

| Density | 1.494 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.563-1.565 | [2] |

| Solubility | Immiscible in water | [2] |

| Flash Point | 94 °C | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key properties of compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity[3]. The capillary method is a common and precise technique for this measurement[4].

Methodology:

-

Sample Preparation: Ensure the sample is dry and, if solid, finely powdered. A small amount of the solid is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm[5][6].

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb[5]. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus. The heating medium is typically a high-boiling point oil like paraffin or silicone oil[5].

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. Constant stirring of the heating bath is essential to maintain a uniform temperature[5].

-

Observation and Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid[3]. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid[7]. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure[8].

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of the liquid is placed in a small test tube[8][9].

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end upwards[7][8][9].

-

Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then immersed in a Thiele tube containing a heating oil, ensuring the sample is positioned near the middle of the oil bath[7].

-

Heating: The side arm of the Thiele tube is heated gently[7][8]. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube[7][8]. At this point, the heat source is removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube[7][8].

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a solvent at a specific temperature[10]. A systematic approach is often used to characterize a compound's solubility in various solvents.

Methodology:

-

Initial Solvent Test (Water): Place a small, measured amount of the compound (e.g., 25 mg) into a test tube. Add a small volume of the solvent (e.g., 0.75 mL of water) in portions, shaking vigorously after each addition[11]. Observe if the compound dissolves completely.

-

Miscibility and Further Testing: If the substance dissolves, its miscibility with other solvents like diethyl ether can be tested to further classify it[11].

-

pH-Dependent Solubility: For compounds with acidic or basic functional groups, solubility is tested in aqueous solutions of different pH, such as 5% HCl and 5% NaHCO₃[11]. This helps determine if the compound is an organic base or a weak/strong organic acid. The solubility of ionizable drugs is highly dependent on the pKa of the functional group and the pH of the medium[12].

-

Temperature Control: Throughout the experiment, the temperature should be controlled and recorded, as solubility is temperature-dependent[10][13]. For pharmaceutical applications, solubility is often measured at 4°C and 37°C[12].

Visualizations: Workflows and Logical Relationships

Synthesis Workflow

The synthesis of this compound typically involves the protection of the hydroxyl group of 4-bromophenol using chloromethyl methyl ether (MOM-Cl) in the presence of a base. This workflow illustrates the key steps.

Caption: General experimental workflow for the synthesis of this compound.

Melting Point Determination Workflow

This diagram outlines the sequential steps involved in determining the melting point of a solid compound using the capillary method.

Caption: Step-by-step workflow for melting point determination via the capillary method.

Solubility Test Logic

This diagram illustrates the decision-making process for classifying an unknown organic compound based on its solubility in different solvents.

Caption: Logical decision tree for the classification of organic compounds by solubility.

References

- 1. This compound | C8H9BrO2 | CID 10465919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pennwest.edu [pennwest.edu]

- 4. westlab.com [westlab.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

1-Bromo-4-(methoxymethoxy)benzene CAS number 25458-45-1

An In-depth Technical Guide on 1-Bromo-4-(methoxymethoxy)benzene CAS Number: 25458-45-1

This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound, also known as 4-(Methoxymethoxy)bromobenzene, is a halogenated aromatic ether.[1] The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl group, which can be readily removed under acidic conditions.[2] This dual functionality makes it a valuable building block in multi-step organic syntheses.[2]

| Property | Value | Reference |

| CAS Number | 25458-45-1 | [3] |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.423 g/cm³ | [1] |

| Boiling Point | 256.291°C at 760 mmHg | [1] |

| Flash Point | 110.747°C | [1] |

| Refractive Index | 1.529 | [1] |

| InChI Key | BDRBSCRINVJXKW-UHFFFAOYSA-N | [3] |

| SMILES | COCOC1=CC=C(C=C1)Br | [3] |

Synthesis

The synthesis of this compound is typically achieved via the protection of the hydroxyl group of 4-bromophenol using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Bromo-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-(methoxymethoxy)benzene. This document details the predicted spectral data, experimental protocols for acquiring such a spectrum, and visual representations of the molecular structure and experimental workflow. This guide is intended to assist researchers and professionals in drug development and other scientific fields in the structural elucidation and characterization of this and similar molecules.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxymethyl (MOM) ether group. Due to the para-substitution pattern on the benzene ring, the aromatic region is expected to show a characteristic AA'BB' system, which often simplifies to two apparent doublets, especially at higher field strengths. The methoxymethyl group will present as two singlets.

The predicted quantitative data for the 1H NMR spectrum of this compound in a standard deuterated solvent like CDCl3 are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity and resonance on chemical shifts, and typical coupling constants in aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (ortho to -Br) | 7.35 - 7.45 | d (doublet) | Jortho = ~8.0 - 9.0 Hz | 2H |

| H-3, H-5 (ortho to -OMOM) | 6.90 - 7.00 | d (doublet) | Jortho = ~8.0 - 9.0 Hz | 2H |

| -O-CH2 -O- | 5.10 - 5.20 | s (singlet) | N/A | 2H |

| -O-CH3 | 3.40 - 3.50 | s (singlet) | N/A | 3H |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The methoxymethoxy group is an electron-donating group, which increases the electron density at the ortho and para positions of the benzene ring, causing the signals for H-3 and H-5 to appear at a higher field (lower ppm) compared to unsubstituted benzene (δ ≈ 7.34 ppm). Conversely, the bromine atom is an electron-withdrawing group, which deshields the adjacent protons (H-2 and H-6), shifting their signals to a lower field (higher ppm).

Experimental Protocols

The following provides a detailed methodology for obtaining a high-resolution 1H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Sample Volume: Ensure the final volume of the solution in the NMR tube is sufficient to be within the detection region of the NMR coil, typically a height of about 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion, especially for resolving the aromatic region.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument's probe is tuned to the 1H frequency, and the field is "locked" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to minimize magnetic field gradients across the sample, which results in sharper spectral lines.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is typically used for routine 1H NMR spectra.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to equilibrium, allowing for accurate integration.

-

Number of Scans: To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.

-

-

Data Acquisition: The 1H NMR spectrum is acquired. The raw data, known as the Free Induction Decay (FID), is a time-domain signal.

Data Processing

-

Fourier Transform: The FID is converted from the time domain to the frequency domain through a mathematical operation called a Fourier transform.

-

Phasing: The resulting spectrum is phase-corrected to ensure that all peaks have the correct absorptive Lorentzian shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants of each signal are determined.

Visualizations

Molecular Structure and Proton Assignments

Technical Guide: ¹³C NMR Analysis of 1-Bromo-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1-bromo-4-(methoxymethoxy)benzene, a key intermediate in various organic syntheses. This document outlines the experimentally determined chemical shifts, provides a comprehensive experimental protocol for data acquisition, and presents a logical workflow for the characterization of this compound.

¹³C NMR Data for this compound

The following table summarizes the quantitative ¹³C NMR data for this compound, acquired in chloroform-d (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Carbon Atom Assignment | Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 154.8 |

| C-Br (Aromatic) | 113.8 |

| C-H (Aromatic, ortho to -OMOM) | 117.8 |

| C-H (Aromatic, ortho to -Br) | 132.5 |

| O-CH₂-O | 94.5 |

| O-CH₃ | 56.2 |

Experimental Protocol

The ¹³C NMR spectrum was obtained using a standard NMR spectrometer. The following provides a detailed methodology for the acquisition of high-quality ¹³C NMR data for this compound and similar aromatic compounds.

1. Sample Preparation:

-

Sample Quantity: Approximately 10-20 mg of this compound was accurately weighed.

-

Solvent: The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: The solution was transferred to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) was utilized.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integration (if required).

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

-

Processing Parameters:

-

Fourier Transform: The acquired free induction decay (FID) was transformed into the frequency domain using a Fourier transform.

-

Phasing: The spectrum was manually or automatically phased to obtain pure absorption lineshapes.

-

Baseline Correction: A baseline correction was applied to ensure a flat baseline.

-

Referencing: The spectrum was referenced to the TMS signal at 0.00 ppm.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the ¹³C NMR data for this compound.

Caption: Workflow for ¹³C NMR analysis of this compound.

Mass Spectrometry of 1-Bromo-4-(methoxymethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-Bromo-4-(methoxymethoxy)benzene (MOM-protected 4-bromophenol). The information presented herein is essential for the identification, characterization, and quality control of this compound in complex matrices, which is frequently encountered in synthetic chemistry and drug development as a protected intermediate. This document outlines a detailed experimental protocol for its analysis, a predicted fragmentation pathway based on established principles, and a summary of expected quantitative mass spectrometry data.

Introduction

This compound, with a molecular formula of C8H9BrO2 and a molecular weight of approximately 217.06 g/mol , is a common intermediate in organic synthesis.[1] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl function. Understanding its behavior under mass spectrometric conditions, particularly electron ionization (EI), is crucial for its unambiguous identification. The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2), corresponding to the 79Br and 81Br isotopes.

Predicted Quantitative Mass Spectrometry Data

The expected quantitative data for the major fragment ions of this compound under electron ionization are summarized in the table below. The m/z values are provided for fragments containing the two major isotopes of bromine (79Br and 81Br).

| m/z (for 79Br) | m/z (for 81Br) | Proposed Ion Structure | Description of Fragmentation |

| 216 | 218 | [C8H9BrO2]+• | Molecular Ion (M+•) |

| 171 | 173 | [C7H6BrO]+ | Loss of a methoxymethyl radical (•CH2OCH3) |

| 185 | 187 | [C7H6BrO]+• | Loss of formaldehyde (CH2O) from the molecular ion |

| 157 | 159 | [C6H4Br]+ | Loss of a formyl radical (•CHO) from the [M-CH2O]+• ion |

| 137 | - | [C8H9O2]+ | Loss of a bromine radical (•Br) |

| 93 | - | [C6H5O]+ | Loss of a bromine radical from the [M-CH2O]+• ion |

| 77 | - | [C6H5]+ | Loss of CO from the [C6H5O]+ ion |

| 45 | - | [CH3OCH2]+ | Methoxymethyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of this compound would involve gas chromatography coupled with electron ionization mass spectrometry.

1. Sample Preparation:

-

Dissolve a pure sample of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

This protocol provides a general framework; optimization of parameters may be necessary depending on the specific instrumentation and analytical goals.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is dictated by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation pathways are visualized in the diagram below.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Logical Workflow for Mass Spectrometry Analysis

The general workflow for the analysis of this compound using GC-MS is a systematic process from sample introduction to data interpretation.

Caption: General workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

The mass spectrometry of this compound is characterized by several key fragmentation pathways, including the loss of the methoxymethyl group, formaldehyde, and the bromine atom. The presence of bromine provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and analysis of this compound and related structures.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-Bromo-4-(methoxymethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. The information herein is intended to aid researchers in the identification and characterization of this and structurally similar molecules.

Predicted Infrared Spectroscopy Data

The predicted infrared absorption data for this compound is summarized in the table below. These predictions are derived from established correlation tables for the vibrational frequencies of aromatic compounds, ethers, and halogenated hydrocarbons.

| Wavenumber Range (cm⁻¹) | Predicted Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2950-2850 | C-H Stretch | -OCH₃ and -OCH₂- | Medium |

| 1600-1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Strong |

| 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Strong |

| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 1050-1010 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 860-790 | C-H Out-of-Plane Bending | 1,4-disubstituted Aromatic | Strong |

| 690-515 | C-Br Stretch | Aryl Bromide | Medium to Weak |

Note: The actual experimental values may vary slightly due to the specific molecular environment and the physical state of the sample.

Key Spectral Features and Interpretation

This compound possesses several distinct functional groups that give rise to a characteristic infrared spectrum:

-

Aromatic Ring: The presence of the benzene ring is indicated by the C-H stretching vibrations appearing just above 3000 cm⁻¹[1][2]. Additionally, two characteristic C=C in-ring stretching bands are expected in the 1600-1400 cm⁻¹ region[1][2][3]. The substitution pattern on the aromatic ring is crucial for interpretation. As a 1,4-disubstituted (para) benzene derivative, a strong C-H out-of-plane bending vibration is predicted in the 860-790 cm⁻¹ range[4].

-

Methoxymethoxy Ether Group: This group contains two types of ether linkages. The aryl alkyl ether linkage (Ar-O-CH₂) is expected to show a strong asymmetric C-O-C stretching band around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1010 cm⁻¹[5][6][7][8]. The aliphatic ether linkage within the methoxymethyl group (-CH₂-O-CH₃) will also contribute to the strong C-O stretching absorption in the 1300-1000 cm⁻¹ region[9][10]. The aliphatic C-H bonds of the methyl and methylene groups will exhibit stretching vibrations in the 2950-2850 cm⁻¹ range.

-

Bromo Substituent: The carbon-bromine bond (C-Br) of the aryl bromide is expected to produce a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹[11][12][13][14].

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[15][16][17][18]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

For a liquid sample, place a small drop of this compound directly onto the center of the ATR crystal.

-

For a solid sample, place a small amount of the powdered sample onto the crystal and apply firm, even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[15][19]

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

Perform any necessary baseline corrections or other data processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

-

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the analysis of an organic compound using infrared spectroscopy.

Caption: Workflow for IR Spectroscopy Analysis.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR spectrum: Ethers [quimicaorganica.org]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. gammadata.se [gammadata.se]

- 18. mt.com [mt.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Comprehensive Technical Guide to the Theoretical Reactivity of 1-Bromo-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(methoxymethoxy)benzene is a versatile bifunctional molecule of significant interest in organic synthesis. It incorporates a reactive aryl bromide moiety, amenable to a wide array of cross-coupling reactions, and an acid-labile methoxymethyl (MOM) ether, which serves as a protecting group for the phenolic hydroxyl group. This unique combination allows for sequential and chemoselective functionalization, rendering it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth analysis of its theoretical reactivity, covering electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the chemistry of the MOM protecting group. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to facilitate its practical application in a research and development setting.

Core Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key components: the benzene ring, the bromo substituent, and the methoxymethoxy (MOM) ether group. The aryl bromide is the primary site for carbon-carbon and carbon-heteroatom bond formation via metal catalysis. The MOM ether is a stable protecting group under basic and neutral conditions but is readily cleaved under acidic conditions. The electronic properties of the bromo and methoxymethoxy substituents dictate the regioselectivity of any potential reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the benzene ring is dictated by the directing effects of the existing substituents.

-

-Br (Bromo group): This is a deactivating but ortho, para-directing group. It withdraws electron density inductively (-I effect) but donates electron density through resonance (+M effect). The inductive effect is stronger, leading to overall deactivation of the ring towards electrophilic attack.

-

-O-CH₂-O-CH₃ (Methoxymethoxy group): This group is analogous to a methoxy group (-OCH₃) in its electronic effect. The oxygen atom directly attached to the ring is strongly electron-donating through resonance (+M effect), which outweighs its inductive withdrawal (-I effect). Consequently, the MOM group is a strongly activating, ortho, para-director.[1][2]

Overall Regioselectivity: The powerful activating and directing effect of the methoxymethoxy group dominates. Therefore, electrophilic aromatic substitution will be directed to the positions ortho to the MOM group (positions 3 and 5). Position 3 is sterically less hindered than position 5 (which is flanked by the bromo group), making it the most likely site of substitution.

sub [label=<

Substituent Activating/Deactivating Directing Effect

-Br Deactivating ortho, para

-OMOM Activating ortho, para

, margin=0];

mol [label="this compound"]; outcome [label="Predicted Major Product:\n2-Bromo-5-(methoxymethoxy)-1-(E)benzene\n(Substitution at position 3)"];

mol -> outcome [label="Electrophilic\nAromatic\nSubstitution (E+)"]; } Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the bromide by a nucleophile is generally unfavorable for this substrate under standard conditions. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[3][4] The methoxymethoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are not a synthetically viable pathway for this molecule unless under extreme conditions (e.g., very high temperatures or the use of extremely strong bases via a benzyne mechanism), which would likely be incompatible with the MOM ether.[5]

Metal-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the formation of new bonds.

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, typically coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).

Quantitative Data (Illustrative for similar systems)

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 1 | 98 |

| 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~85-95 |

Data adapted from analogous systems reported in the literature.[6][7] Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol (General)

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[8]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.[7][9]

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with trans selectivity.[10][11]

Experimental Protocol (General)

-

Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv).[12]

-

Solvent Addition: Add a polar aprotic solvent like DMF or NMP.

-

Reaction: Heat the mixture (e.g., 100-120 °C) for several hours until the starting material is consumed.

-

Work-up & Purification: Follow a standard aqueous work-up and purification by column chromatography.

Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[13][14]

Experimental Protocol (General)

-

Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) salt (e.g., CuI, 6 mol%).[15]

-

Solvent and Reagents: Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

Work-up & Purification: After completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[16][17]

Experimental Protocol (General)

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a sterically hindered phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).[18]

-

Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

-

Reaction: Heat the mixture (e.g., 100 °C) with stirring for 12-24 hours.

-

Work-up & Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate, dry, concentrate, and purify by column chromatography.

Reactivity of the Methoxymethyl (MOM) Ether

The MOM group is a robust protecting group for the phenolic oxygen, stable to a wide range of conditions including strong bases, organometallic reagents, and many oxidizing/reducing agents. Its primary reactivity is its cleavage under acidic conditions.[19][20]

Quantitative Data on MOM Deprotection Methods

| Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 |

| Aromatic MOM Ether | BiCl₃ (30 mol%) | MeCN/H₂O | 50 | ~1-2 h | Good to Excellent |

| Various MOM Ethers | ZnBr₂-PrSH | CH₂Cl₂ | 0 to RT | 5-8 min | High |

Data adapted from reported methods.[19][21][22] Conditions must be optimized for specific substrates.

Experimental Protocol (General Acid-Catalyzed Cleavage)

-

Setup: Dissolve the MOM-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or THF).

-

Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, p-TsOH) or a stoichiometric amount of a Lewis acid.[20]

-

Reaction: Stir the solution at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify the resulting phenol by column chromatography or recrystallization.

Chemoselectivity and Synthetic Strategy

The differential reactivity of the C-Br bond and the MOM ether allows for a high degree of chemoselectivity. Metal-catalyzed cross-coupling reactions are typically performed under basic or neutral conditions, which leaves the MOM group intact. Subsequent treatment with acid can then unmask the phenol. This orthogonal reactivity is a key feature of this building block.

Conclusion

This compound is a strategically designed synthetic intermediate whose theoretical reactivity is dominated by palladium-catalyzed cross-coupling at the aryl bromide position and acid-catalyzed deprotection of the MOM ether. It is largely unreactive towards nucleophilic aromatic substitution and exhibits predictable regioselectivity in electrophilic aromatic substitution, favoring the position ortho to the MOM ether. The orthogonal nature of its functional groups allows for the selective elaboration of the aryl core prior to the unmasking of the phenol, making it a highly valuable tool for the synthesis of polysubstituted aromatic compounds in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. 1-Bromo-4-(trimethoxymethyl)benzene | RUO [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. adichemistry.com [adichemistry.com]

- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 22. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]

An In-depth Technical Guide to the Electronic Properties of MOM-protected Bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of methoxymethyl (MOM)-protected bromobenzene. Due to the paramount importance of understanding substituent effects in the fields of medicinal chemistry and materials science, this document outlines the synthesis, electronic characteristics, and spectroscopic signatures of this compound class. The strategic use of the MOM protecting group allows for the modulation of the electronic environment of the bromobenzene core, influencing its reactivity and potential applications.

Introduction to Electronic Properties

The electronic properties of a substituted benzene derivative are governed by the interplay of inductive and resonance effects of its substituents. In MOM-protected bromobenzene, the bromine atom and the methoxymethyl ether group collectively influence the electron density distribution within the aromatic ring.

-

Bromine (-Br): The bromine atom is an electronegative element, exerting a moderate electron-withdrawing inductive effect (-I). Conversely, through its lone pairs, it exhibits a weak electron-donating resonance effect (+M). Overall, bromine is considered a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

Methoxymethyl Ether (-OCH₂OCH₃): The MOM group is classified as an electron-donating group. The oxygen atom directly attached to the ring donates electron density via a strong resonance effect (+M), which typically outweighs its inductive withdrawal (-I). This makes the aromatic ring more electron-rich and activates it towards electrophilic attack, also with a preference for ortho and para substitution.

The final electronic character of the MOM-protected bromobenzene molecule depends on the relative positions of these two substituents.

Isomeric Forms and Their Electronic Profiles

The electronic properties are highly dependent on the isomeric form of the molecule. The three primary isomers are ortho, meta, and para.

-

Para-Isomer (1-Bromo-4-(methoxymethoxy)benzene): In this isomer, the strong electron-donating resonance effect of the MOM group at the para position directly opposes the effects of the bromine atom. This leads to a significant polarization of the ring, enhancing the electron density at the positions ortho to the MOM group.

-

Meta-Isomer (1-Bromo-3-(methoxymethoxy)benzene): With the substituents in a meta arrangement, the powerful resonance effect of the MOM group does not directly conjugate with the bromine atom. The electronic effects are primarily governed by their inductive influences and the resonance donation of the MOM group to the carbons ortho and para to it.

-

Ortho-Isomer (1-Bromo-2-(methoxymethoxy)benzene): The ortho isomer experiences a combination of electronic and steric effects. The proximity of the two groups can lead to steric hindrance, potentially affecting the planarity of the MOM group with the benzene ring and thus modulating its resonance effect.

Quantitative Electronic Data

To quantify the electronic influence of the substituents, Hammett constants (σ) are often employed. While specific Hammett constants for the -OCH₂OCH₃ group are not widely tabulated, the values for the structurally similar methoxy (-OCH₃) group serve as a reliable approximation.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect Summary |

| -Br | +0.39 | +0.23 | Inductively withdrawing, weakly resonance donating |

| -OCH₃ (proxy for -OCH₂OCH₃) | +0.12 | -0.27 | Inductively withdrawing, strongly resonance donating |

Predicted ¹³C NMR Chemical Shifts (ppm):

The ¹³C NMR chemical shifts of the aromatic carbons are sensitive indicators of the local electronic environment. Based on the principle of substituent additivity, we can estimate the chemical shifts for the isomers of MOM-protected bromobenzene. The following table provides estimated values based on the known shifts of bromobenzene and anisole (as a proxy for the MOM-ether).

| Position | Bromobenzene | Anisole (proxy) | Est. This compound | Est. 1-Bromo-3-(methoxymethoxy)benzene | Est. 1-Bromo-2-(methoxymethoxy)benzene |

| C1 | 122.6 | 159.9 | ~114 | ~123 | ~115 |

| C2 | 131.7 | 114.1 | ~116 | ~115 | ~158 |

| C3 | 130.1 | 129.5 | ~133 | ~160 | ~112 |

| C4 | 127.3 | 120.7 | ~160 | ~121 | ~133 |

| C5 | 130.1 | 129.5 | ~133 | ~130 | ~129 |

| C6 | 131.7 | 114.1 | ~116 | ~132 | ~124 |

| -OCH₂O- | - | - | ~94 | ~94 | ~95 |

| -OCH₃ | - | 55.1 | ~56 | ~56 | ~56 |

Note: These are estimations and actual experimental values may vary.

Experimental Protocols

The synthesis of MOM-protected bromobenzenes typically proceeds via the protection of the corresponding bromophenol.

Protocol: Synthesis of this compound

Materials:

-

4-Bromophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add MOM-Cl (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and the electronic effects within the molecule.

Caption: Synthetic workflow for the MOM protection of 4-bromophenol.

Caption: Electronic effects in this compound.

A Comprehensive Technical Guide to the Solubility of 1-Bromo-4-(methoxymethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Bromo-4-(methoxymethoxy)benzene, a key building block in organic synthesis and pharmaceutical development. Understanding its solubility is crucial for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients.

Physicochemical Properties

This compound is a brominated aromatic compound with a methoxymethoxy protecting group. Its structure dictates its solubility, favoring non-polar organic solvents due to the hydrophobic benzene ring and the ether linkages.

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 110-112 °C at 8 mmHg |

| Density | Approximately 1.49 g/mL |

Solubility Profile

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile can be established. The compound is expected to be soluble in most common non-polar and polar aprotic organic solvents and poorly soluble in polar protic solvents, particularly water.

The following table summarizes the expected qualitative solubility of this compound in various organic solvents.

| Solvent | Solvent Type | Expected Solubility |

| Hexane | Non-polar | Soluble |

| Toluene | Non-polar | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Diethyl Ether | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Immiscible |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols outline standard methods for its determination.

Method 1: Gravimetric Method

This method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solid and the volume of the solvent used.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and suitable for determining the solubility of compounds that are difficult to analyze gravimetrically or are available in small quantities.

Materials:

-

This compound

-

Selected organic solvent(s)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Prepare the Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw an aliquot of the clear, saturated supernatant using a syringe and filter.

-

Dilute the saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Caption: A logical workflow for the systematic assessment of compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility determinations using the protocols outlined herein to obtain precise data relevant to their experimental conditions.

An In-depth Technical Guide to the Material Safety of 1-Bromo-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-bromo-4-(methoxymethoxy)benzene[1] |

| Synonyms | Not available |

| CAS Number | 25458-45-1[1] |

| Molecular Formula | C8H9BrO2[1] |

| Molecular Weight | 217.06 g/mol |

| Chemical Structure | (Image of the chemical structure of this compound) |

Hazard Identification

This substance is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (General Recommendations):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following data is primarily based on computed properties and should be used as an estimate.

| Property | Value | Source |

| Molecular Weight | 217.06 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 215.97859 Da | PubChem |

| Monoisotopic Mass | 215.97859 Da | PubChem |

| Topological Polar Surface Area | 18.5 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological effects of this compound are not available. The following are generalized experimental guidelines for handling and safety based on its GHS classification.

General Handling and Personal Protective Equipment (PPE) Protocol:

-

Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.

Visualized Workflows

Caption: Safe handling workflow for hazardous chemicals.

This document is intended for informational purposes only and does not constitute a legal or certified safety document. Always prioritize the information provided by the chemical supplier.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Bromo-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling procedures for 1-Bromo-4-(methoxymethoxy)benzene. The information is compiled from available safety data sheets of structurally similar compounds and established laboratory safety protocols. It is imperative to supplement this guide with institution-specific safety training and to consult the most current safety data sheet (SDS) provided by the supplier before use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following Global Harmonized System (GHS) classifications have been identified[1]:

-

Skin Corrosion/Irritation: Category 2, Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 2, Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. Data for the target compound is supplemented with information from the closely related compound 1-Bromo-4-methoxybenzene where specific data is unavailable.

| Property | Value | Source |

| Molecular Formula | C8H9BrO2 | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid (inferred) | [2] |

| Boiling Point | 223 °C (for 1-Bromo-4-methoxybenzene) | [2][3][4] |

| Melting Point | 9-10 °C (for 1-Bromo-4-methoxybenzene) | [2][3][4] |

| Flash Point | 94 °C / 201.2 °F (for 1-Bromo-4-methoxybenzene) | [3][4] |

| Water Solubility | Immiscible (for 1-Bromo-4-methoxybenzene) | [2][3] |

| Density | 1.494 g/mL at 25 °C (for 1-Bromo-4-methoxybenzene) | [2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.2. Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[4][5][6] |

| Skin Protection | Chemically resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a lab coat.[7] Full body protection may be required for large quantities. |

| Respiratory Protection | Not typically required under normal use with adequate engineering controls. For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7] |

3.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

3.4. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.[4]

Emergency Procedures

A clear and practiced emergency plan is essential when working with hazardous chemicals.

4.1. First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3][8][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][8] |

4.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3][4][8]

-

Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[3][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

4.3. Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in section 3.2. Avoid breathing vapors and contact with the spilled material.

-

Containment and Cleanup: Absorb the spill with an inert material such as sand, silica gel, or a universal binder. Collect the absorbed material into a suitable, closed container for disposal. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for its use in a laboratory setting is outlined below. This should be adapted to the specific requirements of your experiment.

Caption: General experimental workflow for using this compound.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations for ensuring safe handling of this chemical.

Caption: Logical flow for establishing safe handling procedures.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

-

Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain.

-

Contaminated Packaging: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.

Conclusion

This compound is a valuable reagent for scientific research and drug development, but it requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult the most up-to-date SDS before commencing any work.

References

- 1. This compound | C8H9BrO2 | CID 10465919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fishersci.fr [fishersci.fr]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction